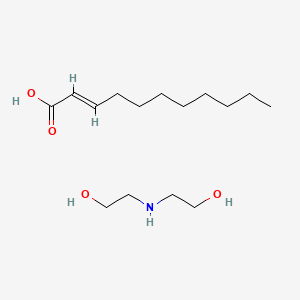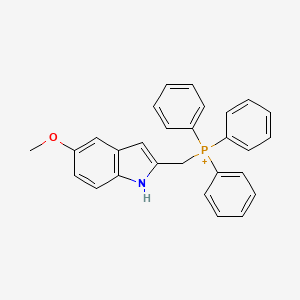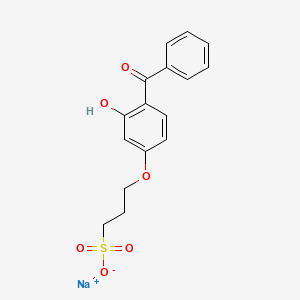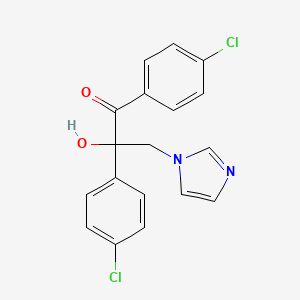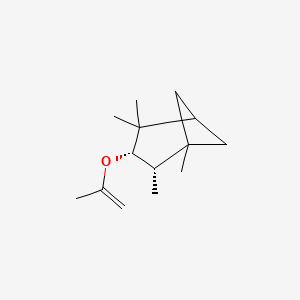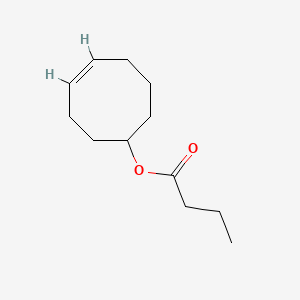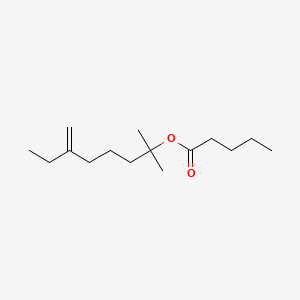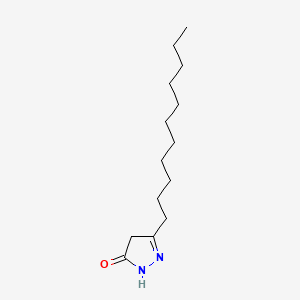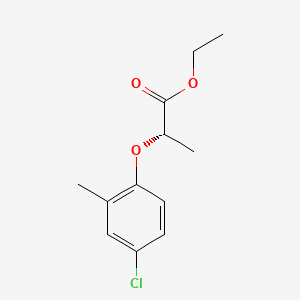
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a phenoxy group attached to a propionate moiety, with a chlorine and a methyl group substituent on the aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-(4-chloro-2-methylphenoxy)propionic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted phenoxypropionates depending on the nucleophile used.
科学研究应用
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
作用机制
The mechanism of action of Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific enzymes and receptors in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and enzymes involved in cell wall synthesis.
相似化合物的比较
Similar Compounds
2-(4-chloro-2-methylphenoxy)propionic acid: The parent acid of the ester.
2-(4-chloro-2-methylphenoxy)propanol: A reduction product.
2-(4-chloro-2-methylphenoxy)acetate: A structurally similar compound with an acetate group instead of a propionate group.
Uniqueness
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s ester group makes it more lipophilic, enhancing its ability to penetrate plant tissues compared to its parent acid.
属性
CAS 编号 |
40390-11-2 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
ethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)9(3)16-11-6-5-10(13)7-8(11)2/h5-7,9H,4H2,1-3H3/t9-/m0/s1 |
InChI 键 |
QOOFWHJIVSELIO-VIFPVBQESA-N |
手性 SMILES |
CCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C |
规范 SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
